6-Mercaptohexanoic acid

Electrochemical Biosensor Self-Assembled Monolayer Glucose Oxidase

6-Mercaptohexanoic acid (MHA, CAS 17689-17-7) is a linear ω-mercaptoalkanoic acid comprising a six-carbon alkyl chain terminated with a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other. It functions primarily as a heterobifunctional linker for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces , enabling the subsequent covalent immobilization of biomolecules or nanoparticles through EDC/NHS-mediated carbodiimide coupling chemistry.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 17689-17-7
Cat. No. B106215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptohexanoic acid
CAS17689-17-7
Synonyms5-Carboxy-1-pentanethiol;  5-Mercaptopentanecarboxylic Acid;  6-Mercaptocaproic Acid;  NSC 310239;  ε-Mercaptocapronic Acid
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCS
InChIInChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)
InChIKeyCMNQZZPAVNBESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptohexanoic Acid (CAS 17689-17-7): A Mid-Chain ω-Thiol Carboxylic Acid Linker for Precision Surface Functionalization


6-Mercaptohexanoic acid (MHA, CAS 17689-17-7) is a linear ω-mercaptoalkanoic acid comprising a six-carbon alkyl chain terminated with a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other . It functions primarily as a heterobifunctional linker for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces , enabling the subsequent covalent immobilization of biomolecules or nanoparticles through EDC/NHS-mediated carbodiimide coupling chemistry . Its intermediate C6 chain length distinguishes it from both shorter-chain (e.g., 3-mercaptopropionic acid) and longer-chain (e.g., 11-mercaptoundecanoic acid) ω-thiol carboxylic acid analogs, offering a distinct balance between monolayer stability and functional group accessibility.

Why 6-Mercaptohexanoic Acid Cannot Be Casually Substituted: The Functional Impact of Chain Length in ω-Thiol Carboxylic Acid Linkers


The performance of ω-mercaptoalkanoic acids in applications such as biosensor development and nanoparticle functionalization is highly dependent on the specific alkyl chain length [1]. This parameter directly modulates multiple critical properties, including the pKa of the surface-bound carboxylic acid [2], the surface coverage density achieved on gold substrates [3], and the kinetics of electron transfer in electrochemical biosensors [1]. Simple substitution of 6-mercaptohexanoic acid (MHA) with a shorter-chain analog like 3-mercaptopropionic acid (MPA) or a longer-chain analog like 11-mercaptoundecanoic acid (MUA) will alter these fundamental properties, leading to quantifiable changes in fluorescence efficiency [4], electrocatalytic performance [5], and bioconjugation efficiency [6]. The evidence presented in Section 3 demonstrates that MHA occupies a specific performance niche that cannot be replicated by generic in-class alternatives.

Quantitative Differentiation of 6-Mercaptohexanoic Acid: Evidence-Based Comparisons Against MPA and MUA


Superior Surface Coverage and Enzyme Kinetics in Electrochemical Biosensors vs. MUA

In a study immobilizing glucose oxidase on gold electrodes for amperometric glucose detection, a self-assembled monolayer (SAM) formed from 6-mercaptohexanoic acid (MHA) demonstrated a higher degree of surface coverage and more efficient enzyme kinetics than expected, compared to both a 9-mercaptononanoic acid (MNA) SAM and a commercially available 11-mercaptoundecanoic acid (MUA) SAM [1]. The study was specifically designed to test the effect of chain length on biosensor performance, confirming that the intermediate C6 chain of MHA provides a favorable balance of electron transfer efficiency and enzyme immobilization density [1].

Electrochemical Biosensor Self-Assembled Monolayer Glucose Oxidase

Differentiated HER Overpotential in Pt6 Nanoclusters: MHA vs. MPA, MOA, and MUA

The impact of thiol ligand chain length on the hydrogen evolution reaction (HER) performance was systematically studied using atomically precise Pt6(SR)12 nanoclusters synthesized with 3-mercaptopropionic acid (MPA), 6-mercaptohexanoic acid (MHA), 8-mercaptooctanoic acid (MOA), and 11-mercaptoundecanoic acid (MUA) [1]. Electrochemical studies confirmed that HER performance is notably affected by ligand chain length, with interfacial charge transfer kinetics and HER performance decreasing as chain length increases [1]. While the shortest ligand (MPA) exhibited the best performance with an overpotential of 19 mV at 10 mA cm⁻², MHA provides a crucial intermediate option with performance that is distinct from and superior to longer-chain alternatives like MUA [1].

Electrocatalysis Hydrogen Evolution Reaction Pt Nanoclusters

Superior NIR-II Fluorescence of MHA-Capped Gold Nanoclusters vs. MPA and Other Ligands

A systematic study on the effect of different ligands on the luminescence of gold nanoclusters for NIR-II imaging found that gold nanoclusters protected by 6-mercaptohexanoic acid (MHA) and thioglycolic acid (TGA) exhibited the strongest fluorescence [1]. In contrast, 3-mercaptopropionic acid (MPA)- and sodium sulfide (Na₂S)-protected gold nanoclusters showed the weakest NIR-II signal, demonstrating a strong ligand-dependent effect on optical properties [1].

Fluorescence Imaging Gold Nanoclusters NIR-II Probes

Distinct Bioconjugation Efficiency and Aggregation Behavior on AuNPs vs. MPA and MUA

A systematic investigation into the bioconjugation of bovine serum albumin (BSA) to 30 nm gold nanoparticles (AuNPs) capped with different mercaptoalkyl carboxylic acids revealed chain-length-dependent behavior [1]. While the study found that an AuNP-to-MA ratio of 1:130,000 was optimal for bioconjugation purposes across the series (MPA, MHA, MUA), the intermediate chain length of MHA is critical for balancing colloidal stability and protein loading [1]. The choice of acid directly influences the degree of nanoparticle aggregation and the efficiency of subsequent protein conjugation, making MHA a distinct and necessary option in the toolkit for producing well-defined bioconjugates [1].

Bioconjugation Gold Nanoparticles Surface Chemistry

Surface pKa of MHA SAMs as a Function of Chain Length: A Fundamental Differentiator

The surface pKa of ω-mercaptoalkanoic acid SAMs on gold is a critical parameter governing their pH-responsive behavior and electrostatic interactions, and it is known to be strongly dependent on the alkyl chain length [1]. Studies using techniques like indirect laser-induced temperature jump (ILIT) have been used to measure this chain-length dependence, providing fundamental data that differentiate the behavior of MHA SAMs from those formed by shorter or longer homologs [2]. This means the effective acidity of the carboxylic acid group at the SAM-solution interface is unique to the C6 chain, influencing processes like protein adsorption and pH sensing.

Surface Chemistry pKa Self-Assembled Monolayer

Validated Application Scenarios for 6-Mercaptohexanoic Acid Based on Quantitative Differentiation


Development of High-Performance Amperometric Biosensors Requiring Optimized Enzyme Kinetics

6-Mercaptohexanoic acid is the preferred linker for immobilizing enzymes like glucose oxidase on gold electrodes when the goal is to maximize surface coverage and electron transfer efficiency. Evidence shows that MHA-based SAMs outperform longer-chain alternatives such as 11-mercaptoundecanoic acid in this specific context, leading to more sensitive and responsive biosensors [1]. Researchers should select MHA over MUA or MPA when optimizing the balance between enzyme loading and electrochemical communication in amperometric detection systems.

Fabrication of Bright, Photostable Gold Nanoclusters for NIR-II Fluorescence Imaging

For research groups synthesizing gold nanoclusters as NIR-II fluorescent probes for in vivo imaging, 6-mercaptohexanoic acid is a validated ligand that yields among the strongest fluorescence signals when compared to other thiol ligands like 3-mercaptopropionic acid [2]. This evidence supports its procurement and use in creating high-contrast imaging agents for applications such as vascular mapping and monitoring renal clearance [2].

Precision Functionalization of Gold Nanoparticles for Controlled Bioconjugation

When developing gold nanoparticle-based bioconjugates, the choice of capping agent directly impacts aggregation state and protein coupling efficiency. The intermediate C6 chain of 6-mercaptohexanoic acid provides a distinct, well-characterized surface chemistry profile that differs from both shorter (MPA) and longer (MUA) chain analogs [3]. Researchers aiming for a specific balance of colloidal stability and biomolecule loading should procure MHA to ensure reproducibility, as substituting with a generic analog will alter these critical surface properties [3].

Synthesis of Atomically Precise Metal Nanoclusters for Tailored Electrocatalysis

In the synthesis of atomically precise metal nanoclusters (e.g., Pt6(SR)12) for electrocatalytic applications like the hydrogen evolution reaction (HER), the choice of ligand chain length is a key design parameter. 6-Mercaptohexanoic acid serves as a specific 'middle' option, enabling the tuning of electrocatalytic performance and interfacial charge transfer kinetics to a degree not possible with the more extreme short-chain (MPA) or long-chain (MUA) ligands [4]. Procurement of MHA is essential for researchers exploring this performance landscape.

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